molecular formula C27H22N2O6 B295679 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Numéro de catalogue B295679
Poids moléculaire: 470.5 g/mol
Clé InChI: PSGCHIUMVIFATG-NKFKGCMQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, commonly known as ANO-1 inhibitor, is a chemical compound that has gained significant attention in scientific research. ANO-1, also known as the anoctamin-1 protein, is a calcium-activated chloride channel that is expressed in various tissues, including the gastrointestinal tract, respiratory system, and reproductive organs. ANO-1 has been implicated in various physiological functions, including smooth muscle contraction, secretion, and cell proliferation. ANO-1 has also been linked to several diseases, including hypertension, cystic fibrosis, and cancer.

Mécanisme D'action

ANO-1 inhibitor works by inhibiting ANO-1 activity, which is a calcium-activated chloride channel. ANO-1 is involved in various physiological functions, including smooth muscle contraction, secretion, and cell proliferation. ANO-1 inhibitor blocks 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one chloride ion flux through ANO-1, leading to a reduction in smooth muscle contraction, secretion, and cell proliferation. ANO-1 inhibitor has been shown to have a high selectivity for ANO-1 and does not affect o4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner calcium-activated chloride channels.
Biochemical and Physiological Effects:
ANO-1 inhibitor has been shown to have various biochemical and physiological effects. ANO-1 inhibitor reduces smooth muscle contraction, leading to vasodilation and a reduction in blood pressure. ANO-1 inhibitor also reduces secretion, leading to a reduction in mucus production in 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one respiratory system and 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one gastrointestinal tract. ANO-1 inhibitor also inhibits cell proliferation, leading to a reduction in tumor growth in various cancer cell lines.

Avantages Et Limitations Des Expériences En Laboratoire

ANO-1 inhibitor has several advantages for lab experiments. ANO-1 inhibitor has a high selectivity for ANO-1 and does not affect o4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner calcium-activated chloride channels. ANO-1 inhibitor has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, ANO-1 inhibitor has some limitations for lab experiments. ANO-1 inhibitor has poor solubility in water and requires 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one use of organic solvents, which can affect 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one biological activity of 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one compound. ANO-1 inhibitor also has a short half-life in vivo, which can limit its 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic efficacy.

Orientations Futures

There are several future directions for ANO-1 inhibitor research. ANO-1 inhibitor has 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one potential to be developed as a 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic agent for 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one treatment of various diseases, including hypertension, cystic fibrosis, and cancer. ANO-1 inhibitor can be fur4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner optimized to improve its solubility and pharmacokinetic properties. ANO-1 inhibitor can also be used in combination with o4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic agents to enhance its efficacy. Fur4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onermore, ANO-1 inhibitor can be used as a tool compound to fur4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner understand 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one physiological functions of ANO-1 and its role in disease pathogenesis.

Méthodes De Synthèse

The syn4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onesis of ANO-1 inhibitor involves several steps, including 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one preparation of 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one starting materials, coupling reaction, and cyclization. The starting materials include 5-nitro-2-phenylbenzaldehyde, allylphenol, and 2-(2-bromoethoxy)ethanol. These materials are coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one intermediate compound. The intermediate compound is 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onen cyclized using a base-catalyzed condensation reaction to form 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one final product, ANO-1 inhibitor.

Applications De Recherche Scientifique

ANO-1 inhibitor has been extensively studied for its potential 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic applications. ANO-1 has been implicated in various diseases, including hypertension, cystic fibrosis, and cancer. ANO-1 inhibitor has been shown to inhibit ANO-1 activity, leading to a reduction in smooth muscle contraction, secretion, and cell proliferation. ANO-1 inhibitor has also been shown to have anti-tumor effects in various cancer cell lines. ANO-1 inhibitor has 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one potential to be developed as a 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic agent for 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one treatment of various diseases.

Propriétés

Formule moléculaire

C27H22N2O6

Poids moléculaire

470.5 g/mol

Nom IUPAC

(4Z)-4-[[5-nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C27H22N2O6/c1-2-8-19-9-6-7-12-24(19)33-15-16-34-25-14-13-22(29(31)32)17-21(25)18-23-27(30)35-26(28-23)20-10-4-3-5-11-20/h2-7,9-14,17-18H,1,8,15-16H2/b23-18-

Clé InChI

PSGCHIUMVIFATG-NKFKGCMQSA-N

SMILES isomérique

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4

SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CC=C4

SMILES canonique

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.